Cyclamin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

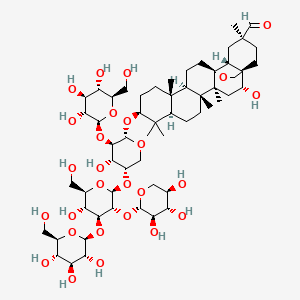

Cyclamin is a triterpenoid.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Cyclamin is classified as a triterpenoid pentasaccharidic saponin. Its structure includes multiple sugar moieties attached to a triterpenoid aglycone, which contributes to its biological activity. The compound has been shown to activate various apoptotic pathways by influencing proteins such as caspases and cyclin-dependent kinases. Additionally, it may enhance the permeability of certain cancer cells, potentially improving the efficacy of chemotherapeutic agents .

Anticancer Applications

This compound exhibits notable cytotoxic effects against various cancer cell lines:

- Breast Adenocarcinoma (SK-BR-3) : IC50 = 0.84 μM

- Colon Adenocarcinoma (HT-29) : IC50 = 0.33 μM

- Liver Cancer (HepG2/C3A) : IC50 = 0.51 μM

- Lung Carcinoma (NCI-H1299) : IC50 = 0.64 μM

These values indicate that this compound is significantly more toxic to certain cancer cells compared to conventional chemotherapeutics like mitomycin C .

Case Study: Breast and Colon Cancer

In vitro studies have demonstrated that this compound can inhibit the proliferation of breast cancer cells (MCF7) and colon cancer cells (HT29). The extract from Cyclamen persicum showed potent activity against these cell lines, suggesting its potential as a complementary therapeutic agent alongside traditional chemotherapy .

Antioxidant Properties

This compound has been evaluated for its antioxidant capacity using methods such as DPPH free radical scavenging. The compound's EC50 value for antioxidant activity was found to be 0.96 mM, indicating lower potency compared to reference antioxidants like catechin and ascorbic acid .

Table 1: Antioxidant Activity Comparison

| Compound | EC50 (mM) |

|---|---|

| This compound | 0.96 |

| Catechin | 0.009 |

| Ascorbic Acid | 0.014 |

Antibacterial Activity

The antibacterial efficacy of this compound has also been investigated, revealing limited activity against both gram-positive and gram-negative bacteria. Zones of inhibition were measured at less than 8 mm against strains such as E. coli and Streptococcus aureus; thus, while this compound shows some antibacterial properties, they are not particularly strong compared to other antibacterial agents .

Traditional Medicine Applications

Historically, this compound has been used in traditional medicine for various ailments including menstrual disorders and digestive issues. However, caution is warranted due to its toxic effects when ingested improperly—particularly from the roots and bulbs of the plant .

Pharmaceutical Formulations

This compound is utilized in pharmaceutical formulations primarily as an ingredient in nasal sprays aimed at reducing mucosal tension and enhancing mucus secretion . Its potential role in enhancing the effectiveness of chemotherapeutic drugs is also under investigation, with ongoing research focused on mitigating its toxicity to normal human cells while maximizing its anticancer effects .

Propriétés

Formule moléculaire |

C58H94O27 |

|---|---|

Poids moléculaire |

1223.3 g/mol |

Nom IUPAC |

(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-2-hydroxy-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde |

InChI |

InChI=1S/C58H94O27/c1-52(2)29-7-11-55(5)30(8-12-58-31-15-53(3,22-62)13-14-57(31,23-77-58)32(64)16-56(55,58)6)54(29,4)10-9-33(52)82-50-45(84-49-43(74)40(71)36(67)26(18-60)79-49)38(69)28(21-76-50)81-51-46(85-47-41(72)34(65)24(63)20-75-47)44(37(68)27(19-61)80-51)83-48-42(73)39(70)35(66)25(17-59)78-48/h22,24-51,59-61,63-74H,7-21,23H2,1-6H3/t24-,25-,26-,27-,28+,29+,30-,31-,32-,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,44+,45-,46-,47+,48+,49+,50+,51+,53+,54+,55-,56+,57-,58+/m1/s1 |

Clé InChI |

JPEQATLMKATGAQ-JOONIPAFSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(CO7)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CCC91C3(CC(C2(C9CC(CC2)(C)C=O)CO1)O)C)C)C |

SMILES isomérique |

C[C@@]1(CC[C@@]23CO[C@]4([C@@H]2C1)CC[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C=O |

SMILES canonique |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(CO7)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CCC91C3(CC(C2(C9CC(CC2)(C)C=O)CO1)O)C)C)C |

Synonymes |

cyclamin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.